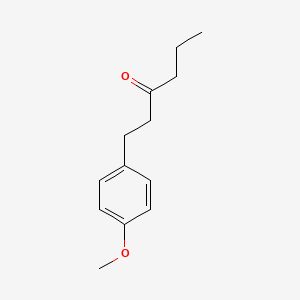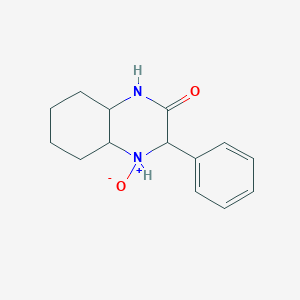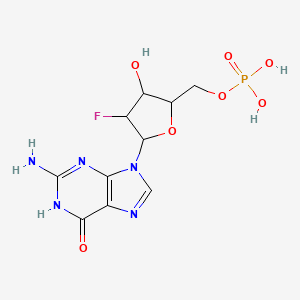
5'-Guanylic acid, 2'-deoxy-2'-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Guanylic acid, 2’-deoxy-2’-fluoro- is a modified nucleotide analog. It is structurally similar to guanylic acid but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The phosphorylated product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
5’-Guanylic acid, 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Phosphorylation and Dephosphorylation: The phosphate group can be added or removed under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Sodium borohydride for reduction reactions.
Phosphorylation Reagents: Phosphoryl chloride or other phosphorylating agents.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted analogs depending on the specific reagents and conditions used .
科学研究应用
5’-Guanylic acid, 2’-deoxy-2’-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of DNA and RNA structure and function due to its ability to mimic natural nucleotides.
Medicine: Investigated for its potential in antiviral therapies, particularly against hepatitis C virus, due to its ability to inhibit viral RNA polymerase.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
作用机制
The mechanism of action of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to act as a competitive inhibitor of viral RNA-dependent RNA polymerase, thereby inhibiting viral replication .
相似化合物的比较
Similar Compounds
2’-Deoxyguanosine 5’-monophosphate: Similar in structure but lacks the fluorine atom.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleotide analog with antiviral properties.
2’-Deoxyadenosine 5’-monophosphate: A deoxyadenosine analog used in similar research applications.
Uniqueness
5’-Guanylic acid, 2’-deoxy-2’-fluoro- is unique due to the presence of the fluorine atom, which imparts increased stability and resistance to enzymatic degradation. This makes it particularly valuable in antiviral research and other applications where stability is crucial .
属性
分子式 |
C10H13FN5O7P |
|---|---|
分子量 |
365.21 g/mol |
IUPAC 名称 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18) |
InChI 键 |
ZTDPJNQLNRZPCT-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


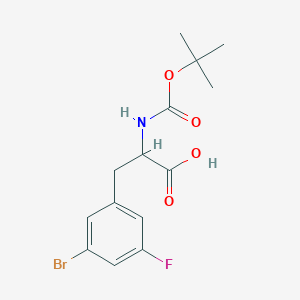
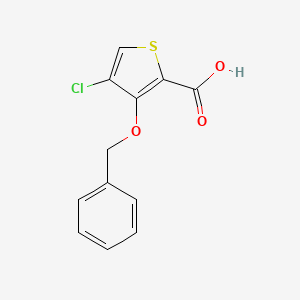
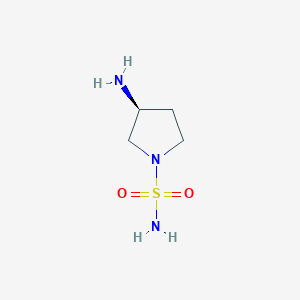
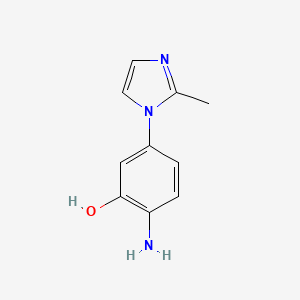

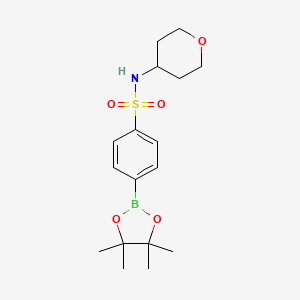
![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)


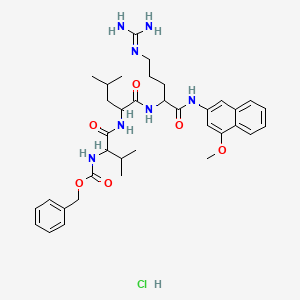
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
